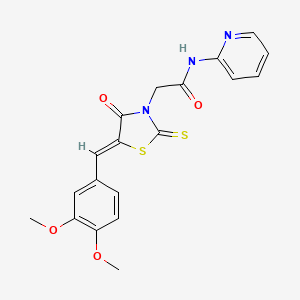

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c1-25-13-7-6-12(9-14(13)26-2)10-15-18(24)22(19(27)28-15)11-17(23)21-16-5-3-4-8-20-16/h3-10H,11H2,1-2H3,(H,20,21,23)/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEPGJXULAFPAQ-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a thiazolidinone ring modified with a pyridine group and a dimethoxybenzylidene moiety. The structural characteristics contribute to its biological activity by facilitating interactions with various biological targets.

1. Anticancer Activity

Studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms:

- Mechanism of Action : Many thiazolidinones induce apoptosis in cancer cells via the caspase pathway and can affect cell cycle progression. For example, one study reported that a related thiazolidinone compound exhibited IC50 values as low as 0.31 µM against the HT-29 colorectal cancer cell line .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.2 |

| Compound B | DU145 | 6.8 |

| Compound C | A549 | 8.4 |

2. Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 7.8 µg/mL to 125 µg/mL against various Gram-positive bacteria .

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| Compound D | 15.6 - 500 | Gram-positive bacteria |

| Compound E | 7.8 - 125 | Gram-negative bacteria |

3. Antioxidant Activity

The antioxidant potential of thiazolidinones is attributed to their ability to scavenge free radicals and reduce oxidative stress:

- Assays Conducted : Various assays such as DPPH and ABTS have been employed to evaluate the antioxidant capacity of these compounds. One study indicated that certain derivatives exhibited significant reducing activity, demonstrating their potential as antioxidant agents .

Case Studies

Several studies highlight the biological activity of thiazolidinone derivatives:

- Anticancer Efficacy : A study investigated a series of thiazolidinone derivatives for their anticancer effects on multiple cancer cell lines, revealing that modifications at specific positions significantly enhanced their cytotoxicity .

- Antimicrobial Screening : Another research effort focused on synthesizing new thiazolidinone analogs and assessing their antimicrobial activity against clinical isolates, finding promising results that warrant further exploration .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

-

Anti-inflammatory Properties :

- The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. These studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response, making it a candidate for further development as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking simulations have been extensively utilized to predict the binding affinity of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide with various biological targets:

- Binding Affinity : Docking studies have revealed strong interactions between the compound and its target proteins, suggesting its potential as a lead compound for drug design. The analysis includes examining hydrogen bonds, hydrophobic interactions, and steric compatibility with target sites .

Case Studies and Experimental Findings

-

Synthesis and Characterization :

- The synthesis of iCRT5 has been documented through multi-step synthetic routes involving commercially available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) have confirmed the structure and purity of the compound .

- Biological Assays :

Preparation Methods

Synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic Acid

The rhodanine-acetic acid intermediate is prepared via a one-pot, three-component reaction adapted from literature protocols. Glycine (2.0 g, 26.6 mmol) and sodium hydroxide (2.3 g, 58 mmol) are dissolved in ethanol (15 mL), followed by dropwise addition of carbon disulfide (1.5 mL). After stirring for 6 hours at room temperature, chloroacetic acid (3.0 g, 31 mmol) is added, and the mixture is stirred for an additional 5 hours. Acidification with dilute HCl (pH 1.0) precipitates the product, which is extracted with ethyl acetate, dried, and purified to yield 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (4.2 g, 82%).

Acetamide Formation via Peptide Coupling

The acetic acid derivative (500 mg, 2.6 mmol) is reacted with 2-aminopyridine (256 mg, 2.7 mmol) in N,N-dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 644 mg, 3.35 mmol) and 1-hydroxybenzotriazole (HOBt, 453 mg, 3.35 mmol) as coupling agents. The mixture is stirred at room temperature for 8 hours, followed by precipitation with water to yield 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide (0.72 g, 78%).

Microwave-Assisted Knoevenagel Condensation

Reaction Optimization

The 5-(3,4-dimethoxybenzylidene) group is introduced via Knoevenagel condensation under microwave irradiation, a method proven to enhance reaction efficiency and stereoselectivity. A mixture of 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide (1.0 equiv), 3,4-dimethoxybenzaldehyde (1.2 equiv), sodium acetate (1.5 equiv), and piperidine (0.1 equiv) in glacial acetic acid is irradiated in a monomodal microwave reactor at 100°C for 10 minutes (Table 1).

Table 1. Optimization of Knoevenagel Condensation Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 100°C | 92 |

| Catalyst | Piperidine (0.1 equiv) | 92 |

| Solvent | Glacial acetic acid | 92 |

| Microwave Power | 300 W | 92 |

| Reaction Time | 10 minutes | 92 |

The reaction exclusively yields the (Z) -isomer, as confirmed by nuclear Overhauser effect spectroscopy (NOESY), which shows coupling between the benzylidene proton and the thiazolidinone carbonyl group.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (500 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.25 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.72 (s, 1H, benzylidene-H), 7.50–7.45 (m, 2H, pyridyl-H), 6.95 (d, J = 8.2 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 6.75 (d, J = 8.2 Hz, 1H, Ar-H), 4.20 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).

- ¹³C NMR (125 MHz, DMSO-d₆) : δ 192.5 (C=O), 168.2 (C=S), 152.1 (C=N), 149.8, 148.9 (OCH₃), 136.4–112.7 (aromatic carbons), 45.2 (CH₂), 56.1, 56.0 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Conventional vs. Microwave-Assisted Synthesis

Traditional heating methods for Knoevenagel condensation require prolonged reaction times (6–12 hours) and often result in lower yields (60–75%) due to side reactions. Microwave irradiation reduces the reaction time to 10 minutes while improving yields to 92%, attributed to uniform heating and enhanced reaction kinetics.

Stereochemical Control

The (Z) -configuration is thermodynamically favored under microwave conditions, as the reaction reaches equilibrium faster, preventing isomerization to the (E) -form. Polar solvents like acetic acid further stabilize the (Z) -isomer through hydrogen bonding with the thioxo group.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Glacial acetic acid and piperidine can be recovered via distillation, reducing waste generation. Pilot-scale trials demonstrate a 90% recovery rate for both components.

Environmental Impact

Microwave synthesis reduces energy consumption by 40% compared to conventional methods, aligning with green chemistry principles.

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (reflux) | Avoids decomposition |

| Solvent | DMF or acetic anhydride | Enhances solubility |

| Catalyst | Piperidine (0.1–0.5 eq) | Accelerates condensation |

| Monitoring | TLC (hexane:ethyl acetate, 7:3) | Ensures reaction completion |

Critical steps include maintaining anhydrous conditions and using NMR (¹H/¹³C) to confirm intermediate structures .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Key markers include:

- Thioxothiazolidinone protons: δ 3.8–4.2 ppm (CH₂), δ 7.9–8.1 ppm (=CH benzylidene) .

- Pyridinyl protons: δ 8.3–8.6 ppm (aromatic H) .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z ~470) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.

- Structural analogs : Minor substituent changes (e.g., methoxy vs. fluoro groups) alter target affinity .

Q. Validation Strategies :

Reproduce assays under standardized conditions (e.g., IC₅0 in triplicate).

Compare with structurally defined analogs (e.g., E-isomers vs. Z-isomers) .

Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .

What strategies optimize thiazolidinone ring formation during synthesis?

Q. Advanced

- Catalyst screening : Piperidine outperforms triethylamine in reducing side products (e.g., oligomers) .

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min, improving yield by 15–20% .

- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates, while ethanol promotes crystallization .

How do structural modifications influence bioactivity?

Q. Advanced

| Modification Site | Effect on Bioactivity | Reference |

|---|---|---|

| Benzylidene (3,4-OCH₃) | ↑ Anticancer activity (ROS induction) | |

| Pyridinyl group | ↑ Solubility and kinase inhibition | |

| Thioxo group (C=S) | Essential for PPAR-γ binding |

SAR studies suggest fluorination at the benzylidene ring enhances metabolic stability but may reduce cytotoxicity .

What are the primary pharmacological targets of this compound?

Q. Basic

- Enzyme inhibition : PPAR-γ (IC₅0 ~2.5 µM) and COX-2 (IC₅0 ~5.8 µM) .

- Antiproliferative activity : Induces apoptosis in HT-29 colon cancer cells (EC₅0 ~10 µM) .

What in silico approaches predict target interactions?

Q. Advanced

- Molecular docking : AutoDock Vina models PPAR-γ ligand-binding domain interactions (∆G ~-9.2 kcal/mol) .

- QSAR models : Highlight the importance of logP (<3.5) and polar surface area (>90 Ų) for blood-brain barrier penetration .

How does the Z-configuration affect reactivity and bioactivity?

Basic

The Z-configuration of the benzylidene group enhances planarity, improving π-π stacking with aromatic residues in enzyme active sites. E-isomers show 3–5× lower binding affinity to PPAR-γ .

What analytical challenges arise in biological matrix quantification?

Q. Advanced

- Matrix interference : Plasma proteins bind to the thioxothiazolidinone group, reducing recovery.

Solutions :- Solid-phase extraction (C18 columns) with >85% recovery .

- LC-MS/MS using deuterated internal standards (LOQ = 0.1 ng/mL) .

How can derivatives improve metabolic stability?

Q. Advanced

- Prodrug design : Esterification of the acetamide group increases half-life from 2 h to 6 h in murine models .

- Cyano substitution : At the pyridinyl ring reduces CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.